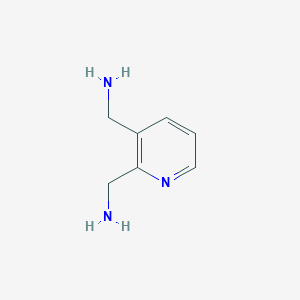

Bis(aminomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

[2-(aminomethyl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C7H11N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5,8-9H2 |

InChI Key |

PNGMPEBISKWFGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CN)CN |

Origin of Product |

United States |

Historical Development of Pyridine Based Ligand Architectures

The journey to sophisticated ligand designs like bis(aminomethyl)pyridine is rooted in the foundational principles of coordination chemistry, first articulated by Alfred Werner in the late 19th and early 20th centuries. researchgate.netsoton.ac.uk Werner's revolutionary concepts of primary and secondary valencies (now known as oxidation state and coordination number, respectively) and his postulation of fixed spatial arrangements for ligands around a central metal ion laid the groundwork for understanding the structure of metal complexes. researchgate.netsoton.ac.uk Pyridine (B92270), a simple N-heterocycle, was among the early neutral ligands studied, and its coordination to metals like platinum and cobalt was instrumental in validating Werner's theories. researchgate.net

The evolution from simple monodentate ligands like pyridine to more complex polydentate structures was a natural progression, driven by the desire for enhanced stability and greater control over the geometry and reactivity of metal complexes. The chelate effect, where a multidentate ligand binds to a single metal ion more strongly than multiple monodentate ligands, became a guiding principle. This led to the development of bidentate ligands such as 2,2'-bipyridine (B1663995) and tridentate ligands like terpyridine, which became staples in coordination chemistry. researchgate.netnih.gov

A pivotal advancement in ligand design was the emergence of "pincer" ligands in the 1970s. acs.org These are typically tridentate ligands that bind to a metal in a meridional fashion, creating a rigid and well-defined coordination environment. acs.org Pyridine-based pincer ligands, which feature a central pyridine ring flanked by two donor arms, have become a particularly important class. acs.orgkaust.edu.sa The development of these architectures, such as the PNP (phosphine-amine-phosphine) and NNN (amine-pyridine-amine) types, marked a significant milestone. acs.orgkaust.edu.sa The this compound framework is a prime example of an NNN-type tridentate ligand, embodying the culmination of decades of development in creating tunable, stable, and versatile chelating agents. kaust.edu.sa

Structural Variants and Isomers of Bis Aminomethyl Pyridine

The versatility of bis(aminomethyl)pyridine as a ligand stems from its structural diversity, which can be categorized by the substitution pattern on the pyridine (B92270) ring and modifications to the aminomethyl side arms.

Positional Isomers

The placement of the two aminomethyl groups on the pyridine ring dictates the ligand's geometry and subsequent coordination behavior. The most commonly studied isomer is 2,6-bis(aminomethyl)pyridine , which is capable of acting as a classic tridentate NNN pincer ligand, binding to a metal center through the pyridine nitrogen and the two amino nitrogens. iucr.orgnih.gov This arrangement facilitates the formation of stable, five-membered chelate rings. Other positional isomers exhibit distinct coordination modes:

3,5-bis(aminomethyl)pyridine : In this isomer, the aminomethyl groups are at the meta positions. This geometry prevents the ligand from acting as a simple monomeric tridentate chelate. Instead, it often functions as a bridging ligand, connecting multiple metal centers to form coordination polymers and extended network structures. iucr.orgnih.gov For instance, it has been shown to link cobalt(II) and manganese(II) cations into layered structures. iucr.orgnih.gov

Other Isomers : Isomers such as 2,4-, 2,5-, and 3,4-bis(aminomethyl)pyridine are also possible, each with unique steric and electronic properties that can influence the structure and reactivity of their metal complexes.

The synthesis of these isomers often involves the reduction of the corresponding pyridine dinitriles or the reaction of halogenated methylpyridines with an amine source. For example, 2,6-bis(bromomethyl)pyridine (B1268884) is a key intermediate for synthesizing 2,6-substituted derivatives. nih.gov

Structural Derivatives

Beyond positional isomerism, the this compound scaffold can be readily modified to fine-tune its properties. A common strategy is N-substitution on the amino groups. This can involve alkylation or arylation to alter the steric bulk and electronic properties of the ligand. For example, the synthesis of N-substituted di(2-picolyl)amine (a related structure) derivatives allows for the introduction of additional functional groups or chiral centers. polimi.it These modifications can influence the solubility, stability, and catalytic activity of the resulting metal complexes.

| Isomer | CAS Number | Molecular Formula | Typical Coordination Mode |

|---|---|---|---|

| 2,6-Bis(aminomethyl)pyridine | 34984-16-2 | C₇H₁₁N₃ | Tridentate (pincer) |

| 3,5-Bis(aminomethyl)pyridine | 94413-66-8 | C₇H₁₁N₃ | Bridging |

Fundamental Research Significance of Bis Aminomethyl Pyridine Ligand Systems

Direct Synthetic Routes to this compound Scaffolds

The direct construction of the this compound core is a fundamental objective in the synthesis of these valuable compounds. Various methodologies have been developed to achieve this, ranging from classical amination techniques to more complex multicomponent strategies.

Aminomethylation and Reductive Amination Strategies

Aminomethylation and reductive amination represent some of the most direct and widely utilized methods for the synthesis of this compound and its analogues. Reductive amination, a form of amination that converts a carbonyl group to an amine via an intermediate imine, is a cornerstone of this approach. nih.gov This method is favored for its operational simplicity and the use of readily available starting materials.

A common pathway involves the use of pyridine-2,6-dicarboxaldehyde or related diketones as precursors. These carbonyl compounds can react with amines in the presence of a reducing agent to form the desired this compound derivatives. Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.

For instance, the synthesis of N-substituted-3-amino-4-halopyridines has been achieved through a reductive amination protocol. This process can involve the use of sodium triacetoxyborohydride (B8407120) as a selective reducing agent. In some cases, a one-pot procedure can be employed where a Boc-protected aminopyridine is deprotected and subsequently undergoes reductive amination.

A notable example is the synthesis of the pentadentate ligand bis[di(2-pyridyl)methyl]amine (BDPMA). This synthesis was accomplished through a one-pot, two-step reductive amination of di-2-pyridyl ketone with di-(2-pyridyl)methylamine. While standard reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride were found to be ineffective, the use of zinc dust in isopropanol (B130326) in the presence of molecular sieves and acetic acid proved successful. This highlights the importance of selecting the appropriate reducing agent and reaction conditions for a given substrate.

The synthesis of 3-(aminomethyl)pyridine (B1677787) has also been achieved through a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N-N bond. rsc.org This method represents a formal C-H activation of the pyridine ring. rsc.org

Table 1: Examples of Reductive Amination for Aminomethylpyridine Synthesis

| Precursor(s) | Amine Source | Reducing Agent | Product | Key Features |

| Di-2-pyridyl ketone | Di-(2-pyridyl)methylamine | Zinc dust/Isopropanol | Bis[di(2-pyridyl)methyl]amine (BDPMA) | One-pot, two-step synthesis of a pentadentate ligand. |

| 1-Amidopyridin-1-ium salt | Aminal | Not specified | 3-(Aminomethyl)pyridine | One-pot reaction involving formal C-H activation. rsc.org |

| N-Boc-3-amino-4-halopyridine | Various aldehydes | Sodium triacetoxyborohydride | N-Alkyl-3-amino-4-halopyridines | Single-vessel protocol for mono-alkylation. |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like this compound derivatives. nih.gov These reactions are highly valued in green chemistry for their ability to generate molecular complexity in a single step from simple and readily available starting materials. nih.gov

While the direct synthesis of the parent 2,6-bis(aminomethyl)pyridine via a single MCR is not extensively documented, numerous MCRs have been developed for the synthesis of polysubstituted pyridines, some of which can be adapted to create bis-pyridine structures. rsc.orgtandfonline.com For example, a one-pot, multi-component reaction of 6-aminouracils or 6-aminothiouracils, terephthalaldehyde, and various C-H acids has been used to synthesize a variety of bis-heterocycles, including bis-pyridopyrimidine derivatives. nih.govresearchgate.net This demonstrates the potential of MCRs to construct complex molecules with multiple pyridine rings. nih.govresearchgate.net

The synthesis of highly functionalized bis-pyridines has also been achieved through a one-pot, multicomponent condensation of aldehydes, malononitrile, and thiophenol, catalyzed by Montmorillonite K10 clay. researchgate.net This approach highlights the use of environmentally benign catalysts in MCRs. researchgate.net

Table 2: Multicomponent Reactions for Pyridine and Bis-Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| 6-Aminouracils/thiouracils, terephthalaldehyde, C-H acids | Reflux in Ethanol | Bis-pyridopyrimidine and other bis-heterocycles | One-pot synthesis of complex bis-heterocyclic systems. nih.govresearchgate.net |

| Aldehydes, malononitrile, thiophenol | Montmorillonite K10 clay | 2-Amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines | Environmentally benign, recyclable catalyst. researchgate.net |

| 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH | Functionalized pyridines | One-pot, four-component reaction with high chemo- and regioselectivity. rsc.org |

Functionalization and Derivatization for Enhanced Ligand Design

The functionalization and derivatization of the this compound scaffold are crucial for fine-tuning the properties of the resulting ligands. Modifications can be made to the nitrogen atoms of the aminomethyl groups, the pyridine ring itself, or by introducing chiral elements.

N-Substitution and Pyridine Ring Modification

N-substitution of the aminomethyl groups is a common strategy to modulate the steric and electronic properties of the ligand. This can be achieved through various alkylation and arylation reactions. For instance, N-alkylation of amines with alcohols can be catalyzed by transition metal complexes, such as those of iridium or cobalt, via a hydrogen auto-transfer mechanism. Pd-catalyzed amination reactions are also a powerful tool for forming C-N bonds and have been used to synthesize N,N-diarylated amines with 2-bromopyridine (B144113) derivatives. mdpi.com

Modification of the pyridine ring itself offers another avenue for functionalization. The electron-deficient nature of the pyridine ring can make direct functionalization challenging. researchgate.net However, strategies such as C-H activation have emerged as powerful tools. Palladium-catalyzed C-H functionalization can be used to introduce various substituents onto the pyridine ring. The introduction of trifluoromethyl groups, for example, can significantly alter the electronic properties of the ligand. mdpi.com The synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine has been achieved via a Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976). mdpi.com

Incorporation of Chiral Moieties

The introduction of chirality into the this compound framework is of significant interest for applications in asymmetric catalysis. One common approach is to utilize starting materials from the chiral pool. For example, chiral C2-symmetric pyridine derivatives have been synthesized from L-tartaric acid. researchgate.netelsevierpure.com

Another strategy involves the synthesis of chiral pyridine bis(oxazoline) (pybox) ligands. These are typically prepared by the condensation of a pyridine-2,6-dicarbonyl derivative with a chiral amino alcohol. For instance, 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine has been synthesized from pyridine-2,6-dicarbonyl dichloride and (R)-2-amino-4-phenylbutan-1-ol. nih.gov These methods provide a template for creating chiral this compound analogues by subsequent modification of the oxazoline (B21484) rings or by using chiral diamines in the initial synthesis.

Asymmetric synthesis can also be achieved through conjugate addition reactions. For example, the conjugate addition of a homochiral lithium amide to a pyridyl-substituted α,β-unsaturated ester has been used to synthesize β-pyridyl-β-amino acid derivatives with high enantioselectivity. rsc.org

Table 3: Strategies for Incorporating Chirality

| Strategy | Chiral Source | Resulting Moiety | Example Application |

| Chiral Pool Synthesis | L-Tartaric Acid | C2-symmetric pyridine derivatives | Catalytic enantioselective addition of diethylzinc (B1219324) to benzaldehyde. elsevierpure.com |

| Condensation with Chiral Auxiliaries | Chiral amino alcohols | Pyridine bis(oxazoline) (pybox) ligands | Asymmetric Negishi cross-couplings. nih.gov |

| Asymmetric Conjugate Addition | Homochiral lithium amides | Chiral β-pyridyl-β-amino acid derivatives | Synthesis of protected β-amino esters. rsc.org |

Synthesis of Ligand Precursors and Intermediates

The synthesis of this compound ligands often relies on the preparation of key precursors and intermediates. A fundamental precursor is 2,6-bis(aminomethyl)pyridine itself, which can be synthesized and then further functionalized. nih.govstrem.com

Another important precursor is di(2-picolyl)amine (DPA), which can be synthesized in a two-step process involving the formation of an imine from pyridine-2-carbaldehyde and 2-aminomethylpyridine, followed by reduction. The resulting DPA can then be further modified.

Bis(pyridine)enaminone has been utilized as a versatile precursor for the synthesis of bis(azoles) and bis(azines). nih.gov This intermediate is prepared from 2,6-diacetylpyridine (B75352) and can react with various nucleophiles to generate a range of heterocyclic structures. nih.gov The synthesis of 4-(phenylethynyl)-2,6-bis[N,N-bis(carboxymethyl)aminomethyl]pyridine demonstrates the construction of a complex ligand from a functionalized pyridine precursor. researchgate.net This synthesis started from chelidamic acid, which was converted to a 4-bromo-2,6-bis(bromomethyl)pyridine (B173608) intermediate before further elaboration. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of advanced techniques that are not only efficient but also environmentally benign. In the synthesis of this compound and its derivatives, this has led to the adoption of novel catalytic systems and reaction conditions that align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing safer reagents.

Catalysis is central to the efficient synthesis of this compound and its derivatives, offering pathways with higher yields and selectivity. A prominent strategy involves the palladium-catalyzed amination for creating N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.comresearchgate.net This one-step method utilizes a Pd(dba)₂/BINAP catalytic system to react 2-bromo-5-(trifluoromethyl)pyridine with various aromatic amines, achieving good to high yields. mdpi.comresearchgate.net

Catalytic hydrogenation is another key technique. The conversion of cyano-pyridine precursors to the corresponding aminomethyl-pyridines has been effectively achieved using catalysts like Raney Nickel or palladium on charcoal. nih.gov For instance, the hydrogenation of 3-cyano-pyridines is a reliable step in multi-step sequences to produce 3-aminomethyl-pyridines. nih.gov Furthermore, the use of hydrazine (B178648) hydrate (B1144303) as a hydrogen source with a Raney Nickel catalyst has proven to be highly efficient in certain hydrogenation steps. nih.gov

In the pursuit of greener alternatives, heterogeneous catalysts are also being explored. Activated fly ash has been demonstrated as an efficient and reusable catalyst for synthesizing pyridine derivatives like imidazo[1,2-a]pyridines. bhu.ac.in Additionally, the potential of converting biomass into pyridines through thermocatalytic processes using zeolite catalysts highlights a move towards renewable feedstocks. acsgcipr.org

The following table summarizes various catalytic systems employed in the synthesis of this compound derivatives.

| Catalyst System | Precursor(s) | Product Type | Reference |

| Pd(dba)₂/BINAP | 2-bromo-5-(trifluoromethyl)pyridine, Aromatic amines | N-substituted bis(pyridin-2-yl)amines | mdpi.comresearchgate.net |

| Raney Nickel / Hydrazine Hydrate | Pyridine carboxamides | Aminomethyl-pyridines | nih.gov |

| Palladium on Charcoal | Cyano-pyridines | Aminomethyl-pyridines | nih.gov |

| Activated Fly Ash | 2-aminopyridine, Phenacyl bromide | Imidazo[1,2-a]pyridines | bhu.ac.in |

| Zeolites | Biomass (Waste Polylactic Acid) | Pyridines | acsgcipr.org |

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents and the improvement of energy efficiency. Microwave-assisted synthesis has been recognized as a valuable green chemistry tool for preparing pyridine derivatives. nih.gov This method often leads to dramatically shorter reaction times and higher yields compared to conventional heating. nih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives that required several hours of conventional refluxing was completed in just 2-7 minutes under microwave irradiation, with improved yields. nih.gov

Another innovative and energy-saving approach is the use of high-pressure Q-Tube reactors. mdpi.comnih.gov This technology serves as a safe and economical alternative to microwave reactors, facilitating reactions under autogenic pressure at elevated temperatures. mdpi.comnih.gov The synthesis of bis(azoles) and bis(azines) from a bis(enaminone) precursor using a Q-Tube resulted in excellent yields and significantly faster reaction times compared to traditional heating methods. mdpi.comnih.gov

Mechanochemistry, specifically through techniques like vibratory ball-milling, offers a pathway for entirely solvent-free synthesis. ucf.edu This method has been successfully used for the one-pot, one-step synthesis of bis(imino)pyridine complexes where the ligand is prepared in-situ without any solvent. ucf.edu A major advantage of this approach is the simplification of the work-up process, often reducing the need for chromatographic purification to a simple wash and precipitation, thus minimizing solvent use even in the purification stage. ucf.edu The use of renewable resources, such as the synthesis of pyridines from biomass feedstocks, further underscores the commitment to sustainable chemical production. acsgcipr.org

| Technique | Key Advantages | Example Application | Reference |

| Microwave Irradiation | Shorter reaction times, higher yields, energy efficiency | One-pot synthesis of novel pyridines | nih.gov |

| Q-Tube Reactor | Energy-saving, rapid, high yields, safe alternative to microwave | Synthesis of bis(azoles) and bis(azines) | mdpi.comnih.gov |

| Mechanochemistry (Ball-Milling) | Solvent-free synthesis, solvent-economical work-up | One-pot synthesis of bis(imino)pyridine complexes | ucf.edu |

| Use of Bio-renewable Feedstocks | Sustainability, use of renewable resources | Pyridine synthesis from biomass | acsgcipr.org |

Methodologies for Analytical Characterization of Synthesized Compounds

The unambiguous identification and confirmation of the structure of newly synthesized this compound derivatives rely on a combination of advanced analytical techniques. These methods provide detailed information on connectivity, structure, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While standard ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques like COSY, HSQC, and HMBC are often employed to establish definitive bond connectivities in complex derivatives. rsc.org

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is crucial for confirming the elemental composition of a synthesized compound. rsc.org It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the determination of the molecular formula with high confidence. rsc.org For example, the HRMS (ESI-TOF) analysis of 3,5-bis(morpholinomethyl)pyridine yielded an m/z value of 278.1866 for the [M+H]⁺ ion, which corresponds to the calculated value of 278.1863 for the formula C₁₅H₂₄N₃O₂. rsc.org Infrared (IR) spectroscopy is also routinely used to identify characteristic functional groups present in the molecules. mdpi.comresearchgate.net

The table below presents characterization data for a representative this compound derivative.

| Compound Name | Formula | Spectroscopic Data | Reference |

| 3,5-bis(morpholinomethyl)pyridine | C₁₅H₂₃N₃O₂ | ¹H NMR (300 MHz, CDCl₃): δ 8.40 (d, J = 2.1 Hz, 2H), 7.61 (dd, J = 2.2 Hz, 1H), 3.66 (m, 8H), 3.47 (s, 4H), 2.40 (m, 8H).¹³C NMR (100 MHz, CDCl₃): δ 149.3, 137.4, 132.8, 66.8, 60.4, 53.4.HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₅H₂₄N₃O₂: 278.1863; Found: 278.1866. | rsc.org |

Following synthesis, purification of the target compound is essential. Column chromatography is a standard and widely used purification technique. Different variants are employed based on the scale and properties of the compound, including gravity chromatography, flash chromatography over silica (B1680970) gel, and silica gel column chromatography. rsc.orgresearchgate.netbeilstein-journals.org The choice of eluent system is critical for achieving good separation. researchgate.net

Single-crystal X-ray crystallography provides the most definitive structural proof. researchgate.netrsc.org This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure and providing insights into intermolecular interactions like π-π stacking in the solid state. researchgate.netrsc.org For instance, the structure of a trifluoromethyl-substituted di(pyridin-2-yl)amine derivative was unequivocally confirmed by X-ray analysis, revealing the spatial orientation of the pyridine rings. mdpi.comresearchgate.net While powerful, this method is contingent on the ability to grow single crystals of suitable quality from the purified compound.

| Technique | Purpose | Details | Reference |

| Column Chromatography | Purification | Utilizes silica gel as the stationary phase with various solvent systems as eluents. Includes gravity, flash, and standard column methods. | rsc.orgresearchgate.netbeilstein-journals.org |

| Single-Crystal X-ray Crystallography | Definitive Structure Elucidation | Provides the three-dimensional atomic arrangement of a molecule in a crystal. | researchgate.netrsc.org |

| Washing/Precipitation | Simplified Purification | Used in solvent-minimizing syntheses (e.g., mechanochemistry) to isolate the product without chromatography. | ucf.edu |

Ligand Design Principles and Coordination Modes

The structure of this compound, featuring a central pyridine ring flanked by two aminomethyl groups, allows for a variety of coordination behaviors. The flexibility of the aminomethyl arms combined with the rigid pyridine core makes it a versatile ligand in coordination chemistry.

This compound typically acts as a tridentate NNN-donor ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atoms of the two aminomethyl groups. This creates two stable five-membered chelate rings, a common feature in its metal complexes. For instance, in complexes with rhodium(II), 2-(aminomethyl)pyridine has been shown to form stable chelates. acs.org The formation of these chelate rings is a significant driving force for complexation, contributing to the thermodynamic stability of the resulting metal complexes.

The denticity can, however, be influenced by the specific isomer and the reaction conditions. While the 2,6-isomer is well-suited for meridional tridentate coordination, other isomers or specific steric constraints might lead to different binding modes, such as bidentate or even monodentate coordination. The reaction of silver(I) salts with isomers of (aminomethyl)pyridine demonstrates this versatility, leading to structures with varying coordination numbers and dimensionalities, from discrete molecules to 1-D and 2-D polymers. acs.org

The interaction between this compound and metal ions is governed by a delicate balance of steric and electronic factors. scispace.com The pyridine ring is a π-acceptor, while the amino groups are σ-donors. This combination influences the electronic properties of the resulting complex. researchgate.net

Substituents on the pyridine ring or the amino groups can significantly alter both the steric and electronic properties of the ligand. scispace.com For example, bulky substituents can create a more sterically hindered coordination pocket, which may favor the coordination of larger metal ions or enforce specific geometries. researchgate.net Electron-donating or withdrawing groups on the pyridine ring can modulate the ligand's basicity and π-accepting ability, thereby influencing the strength of the metal-ligand bonds and the redox potential of the metal center. google.com In some iron(IV)-oxo complexes, strategic substitutions in the ligand framework have been shown to tune catalytic properties by regulating these steric and electronic factors. scispace.com

The solvent plays a crucial role in the thermodynamics of complex formation. acs.orgnih.govresearchgate.net Solvation of both the metal ion and the ligand can significantly impact the stability of the resulting complex. For instance, studies on silver(I) complexes with pyridine-containing ligands in dimethyl sulfoxide (B87167) (DMSO) have shown that complex formation is enthalpy-driven, with entropy changes often counteracting the process. acs.orgnih.govresearchgate.net

The strength of solvation of the metal ion is a key factor. A strongly solvating solvent can compete with the ligand for coordination sites on the metal, potentially leading to lower complex stability. akjournals.comdntb.gov.ua For example, the solvation of Ag(I) is stronger in DMSO than in water, which affects the enthalpy of complexation. akjournals.comdntb.gov.ua The nature of the solvent can also influence the relative stability of different complex stoichiometries and even reverse the trend of stability observed in other media. researchgate.net

Synthesis and Structural Elucidation of this compound Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent. mdpi.comekb.eg The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

This compound and its derivatives form complexes with a wide array of transition metals. The resulting structures often exhibit interesting geometries and properties.

Iron (Fe): Iron complexes of ligands derived from 2,6-bis(aminomethyl)pyridine have been studied, including high-spin iron(II) complexes that exhibit spin-crossover behavior. acs.org The ligand's electronic properties are crucial in stabilizing different oxidation states of iron. nih.gov

Cobalt (Co), Nickel (Ni), and Zinc (Zn): These metals readily form octahedral or distorted octahedral complexes with this compound-type ligands. researchgate.netresearchgate.net For example, a cobalt(II) complex with a Schiff base derived from 3-aminomethyl pyridine was found to have an octahedral geometry. researchgate.net Similarly, nickel(II) complexes often adopt octahedral structures. rsc.orgjscimedcentral.com Zinc(II) complexes with related ligands have also been synthesized and structurally characterized, often revealing distorted octahedral geometries. mdpi.comresearchgate.net

Copper (Cu): Copper(II) complexes with 2-(aminomethyl)pyridine have been synthesized, often resulting in a Jahn-Teller distorted octahedral geometry. nih.govrsc.org In one such complex, two 2-aminomethylpyridine ligands coordinate in a trans fashion, with thiocyanate (B1210189) ligands in the axial positions. nih.gov

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with 2-(aminomethyl)pyridine have been prepared. A platinum(II) complex was found to have a square-planar coordination geometry with the two chelate ligands in a trans configuration. ekb.egiucr.org

Silver (Ag): Silver(I) complexes with (aminomethyl)pyridine isomers show significant structural diversity, influenced by the counter-anion. acs.org These can range from one-dimensional polymeric chains to two-dimensional networks and even a circular helicate. acs.org

Ruthenium (Ru) and Rhodium (Rh): The coordination of this compound derivatives to rhodium has been investigated, revealing stepwise chelation processes. acs.org Rhodium complexes with pyridine-based ligands are also of interest for their catalytic applications. researchgate.net

Below is a table summarizing some of the structurally characterized transition metal complexes with this compound and related ligands.

| Metal | Ligand | Formula | Geometry | Reference |

| Cu(II) | 2-aminomethylpyridine | [Cu(NCS)₂(C₆H₈N₂)₂] | Distorted Octahedral | nih.gov |

| Pt(II) | 2-(aminomethyl)pyridine | Pt(amp)₂₂ | Square-planar | iucr.org |

| Fe(II) | 2-(aminomethyl)pyridine | [Fe(amp)₃]Br₂·EtOH | Octahedral | acs.org |

| Rh(II) | 2-(aminomethyl)pyridine | [Rh₂(μ-CH₃COO)₂(amp)₂]²⁺ | - | acs.org |

| Ag(I) | 3-aminomethylpyridine | [Ag(3-amp)₂]PF₆ | Circular Helicate | acs.org |

While less common than with transition metals, complexes of this compound with lanthanide and main group elements have also been reported.

Lanthanides: The coordination chemistry of lanthanide ions with pyridine-based ligands is an active area of research, particularly for the development of luminescent materials and magnetic molecules. researchgate.netnih.gov For example, dinuclear lanthanide complexes with a ligand derived from 2-bis[(2-hydroxybenzyl)aminomethyl]pyridine have been synthesized and characterized as single-molecule magnets. researchgate.net The flexible nature of some pyridine-dicarboxamide ligands can lead to the formation of tetrahedral [Ln₄L₄]¹²⁺ complexes. nih.gov

Main Group Elements: The interaction of this compound-type ligands with main group elements has been explored, although to a lesser extent. The unique electronic structure of main group elements can lead to novel material properties when incorporated into pyridine-based frameworks. science.gov Research into pincer-type ligands containing pyrrole (B145914) and pyridine moieties has included studies with zinc, a late main group/transition metal. researchgate.net

Single Crystal X-ray Diffraction Methodologies for Structural Characterization

Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound metal complexes. This powerful technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

The general methodology involves growing single crystals of the metal complex, which can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or temperature gradient methods. For instance, blue crystals of trans-[Cu(sac)2(ampy)2] (where ampy is 2-aminomethylpyridine and sac is saccharinate) suitable for X-ray diffraction were obtained by the slow evaporation of a water-ethanol solution. tandfonline.com Similarly, single crystals of a Cu(II) Schiff base complex derived from 2-(aminomethyl)pyridine were grown via the slow evaporation of a saturated DMF solution. semanticscholar.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The crystal structure of [CuL6Cl], a 2-(aminomethyl)pyridine Schiff base complex, was determined using a Bruker Kappa Apex II single crystal X-ray diffractometer, revealing a square planar geometry with the ligand coordinated as a tridentate N2O donor. semanticscholar.org The crystals were found to be in a monoclinic system with a P21/c space group. semanticscholar.org

In the case of poly[bis[μ-3-(aminomethyl)pyridine-κ2N:N′]bis(thiocyanato-κN)manganese(II)], single crystals were obtained by reacting Mn(NCS)2 with 3-(aminomethyl)pyridine in ethanol. iucr.org The analysis revealed an octahedral coordination geometry around the manganese cation, which is located on a center of inversion. iucr.org The 3-(aminomethyl)pyridine ligands bridge the Mn(II) cations, forming layers that are further connected into a three-dimensional network through hydrogen bonding. iucr.orgiucr.org

The structural data obtained from X-ray diffraction are crucial for understanding the coordination behavior of this compound. For example, in trans-[Cu(sac)2(ampy)2], the copper(II) ion exhibits an octahedral coordination, being bound to two 2-aminomethylpyridine ligands and two saccharinate anions. tandfonline.com In contrast, the reaction of Ag(I) salts with isomers of (aminomethyl)pyridine has been shown to produce a variety of structures, including 1-D polymeric chains and 2-D networks, influenced by the specific isomer and the counter-anion present. acs.org

Table 1: Crystallographic Data for Selected this compound Complexes

| Compound | Crystal System | Space Group | Reference |

| [CuL6Cl] (L = 2-(aminomethyl)pyridine Schiff base) | Monoclinic | P21/c | semanticscholar.org |

| Ag(2-amp)BF4 (1) | Monoclinic | C2/c | acs.org |

| Ag2(2-amp)3(PF6)2 (2) | Monoclinic | P21/a | acs.org |

| Ag(4-amp)PF6 (6) | Monoclinic | P21/m | acs.org |

| [Cu(NCS)2(C6H8N2)2] | - | - | nih.gov |

Solution-Phase Spectroscopic Analysis of Complexes (e.g., UV-Vis, EPR, NMR Titrations)

Solution-phase spectroscopic techniques are vital for characterizing the electronic structure, coordination environment, and stability of this compound complexes in solution.

UV-Visible (UV-Vis) Spectroscopy is commonly used to study the electronic transitions within these complexes. The UV-Vis spectra of copper(II) complexes with this compound ligands typically exhibit bands corresponding to d-d transitions of the copper ion and ligand-to-metal charge transfer (LMCT) bands. researchgate.netacs.org For instance, the UV-Vis spectra of Cu(II) complexes with aminopyridine and (aminomethyl)pyridine Schiff bases show three absorption bands attributed to d-d transitions, ligand→metal charge transfer, and π→π* or n→π* transitions of the ligand. ut.ac.ir The UV-Vis spectrum of a compound derived from 2,6-pyridinecarboxamide and 3-aminomethyl pyridine showed absorption peaks at 274 nm and 224 nm, corresponding to n→π* and π→π* electronic transitions of the carbonyl and pyridine groups, respectively. ikm.org.my

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). The EPR spectra provide information about the oxidation state, coordination geometry, and the nature of the metal-ligand bonding. The X-band EPR spectra of dinuclear copper(II) complexes with pyridinemethanol ligands, recorded in frozen DMF or DMSO solutions, show a typical Δm = 1 transition. ut.ac.ir For a series of pyridine complexes of iron(III) octaethylchlorin, EPR spectra at 4.2 K indicated that the ground state of the complexes changes with the donor strength of the axial ligands. nih.gov

Nuclear Magnetic Resonance (NMR) Titrations are employed to study the formation and stoichiometry of diamagnetic complexes in solution, as well as to determine their stability constants. science.gov For example, the complexation of Ni2+ with 2-(aminomethyl)pyridine has been studied using absorption spectroscopy, with the spectra analyzed to obtain stability constants and the distribution of complex species. researchgate.net In another study, the solution equilibria of mono-, homo-, and heterodinuclear Zn(II) and Ga(III) complexes with derivatives of 2,6-bis{[bis(pyridin-2-ylmethyl)amino]methyl}-4-methylphenol were investigated using extensive NMR spectroscopic, mass spectrometric, and pH-dependent UV-vis spectroscopic titrations. uq.edu.au Furthermore, NMR and theoretical studies on peroxovanadium(V) complexes with 3-aminomethyl-pyridine derivatives have been used to explore their linking properties in solution. researchgate.net

Table 2: Spectroscopic Data for Selected this compound Complexes

| Complex/Compound | Technique | Key Findings | Reference |

| 1,2-bis[N,N'-6-(3- pyridylmethylamido)pyridyl-2-carboxyamido]butane | UV-Vis | λmax at 274 nm (n→π) and 224 nm (π→π) | ikm.org.my |

| Cu(II) complexes with aminopyridine Schiff bases | UV-Vis, EPR | d-d transitions, LMCT, and ligand transitions observed. | ut.ac.ir |

| [Cu(2-aminomethylpyridine)(N3)2]n (2) | UV-Vis | Absorption bands in DMSO at around 384 nm. | researchgate.net |

| [(OEC)Fe(L)2]+ (L = pyridine derivatives) | EPR, NMR | Ground state changes with ligand donor strength. | nih.gov |

| Ni2+ with 2-(aminomethyl)pyridine | UV-Vis | Formation of 1:1, 1:2, and 1:3 complexes in nonaqueous solvent. | researchgate.net |

Electrochemical Studies of Metal Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of metal complexes of this compound. These studies provide insights into the stability of different oxidation states of the metal center and the influence of the ligand environment on the redox potentials.

The cyclic voltammograms of two mononuclear copper(II) complexes with a tridentate N2O donor set showed a quasi-reversible one-electron transfer process. nih.gov The reduction peaks were observed at -0.779 V and -0.712 V, with corresponding oxidation peaks at -0.602 V and -0.597 V for the two complexes, respectively. nih.gov In another study, the redox potentials for mononuclear copper(II) complexes derived from pyridylalkylaminomethylphenol polypodal ligands were measured by cyclic voltammetry. The values revealed the effect of the chelating ring size and the presence of a thiomethyl substituent on the redox potential. acs.org

Electrochemical investigations of cobalt complexes with an amine-pyridine ligand have been conducted to assess their catalytic activity for water oxidation. bohrium.com The cyclic voltammetry tests showed that a complex with a pentadentate pyridine-amine ligand containing three pyridine rings exhibits higher water oxidation activity compared to a related complex where one pyridine ring is replaced by an azaalkyl structure. bohrium.com Furthermore, electrochemical studies of grid-type Fe(II) and Co(II) complexes with a pyridine-pyrimidine-pyridine based bis(hydrazone) ligand in N,N-dimethylformamide (DMF) revealed two oxidation processes corresponding to the organic ligand and several reduction events involving both the ligand and the metal centers. redalyc.org

The electrochemical properties of bis(imino)pyridine cobalt(II) complexes have been shown to be tunable by altering the solvent and ligand electronics. rsc.org Cyclic voltammetry measurements indicated that in solution, these complexes can exist in equilibrium with disproportionation products, and this equilibrium is influenced by the solvent polarity and the electronic properties of the bis(imino)pyridine ligands. rsc.org

Table 3: Electrochemical Data for Selected this compound Complexes

| Complex | Technique | Redox Process | Potential (V) | Reference |

| [Cu(L)(Cl)(H2O)] | Cyclic Voltammetry | Quasi-reversible Cu(II)/Cu(I) | Epc = -0.779, Epa = -0.602 | nih.gov |

| [Cu(L)(Br)(H2O)] | Cyclic Voltammetry | Quasi-reversible Cu(II)/Cu(I) | Epc = -0.712, Epa = -0.597 | nih.gov |

| [Cu(HL1)Cl]+ | Cyclic Voltammetry | Cu(II)/Cu(I) | -0.213 | acs.org |

| [Cu(HL2)Cl]+ | Cyclic Voltammetry | Cu(II)/Cu(I) | -0.142 | acs.org |

Structural Diversity and Architectures of this compound Complexes

The versatile coordination modes of this compound ligands facilitate the formation of a wide array of metal complexes with varying nuclearity and dimensionality. These range from simple mononuclear species to complex polynuclear clusters and extended coordination polymers.

Mononuclear and Polynuclear Complexes

Mononuclear complexes feature a single metal center coordinated to one or more this compound ligands. The geometry of these complexes is dictated by the coordination number of the metal ion and the denticity of the ligand. For example, the reaction of 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine (H2L1) with Cu(II) and Ni(II) can form mononuclear complexes, [CuL1] and [NiL1], although they may be minor species in some reaction conditions. rsc.org Four mononuclear copper(II) complexes, [Cu(HL1)Cl]PF6·CH3OH, [Cu(HSL1)Cl]PF6·0.75H2O, [Cu(HL2)Cl]PF6·CH3OH, and [Cu(HSL2)Cl]PF6·1.5CH3OH, have been synthesized and structurally characterized, all exhibiting a square-base pyramidal geometry around the copper center. acs.org

Polynuclear complexes , containing two or more metal centers, can be formed when the this compound ligand or other bridging ligands link the metal ions. A dinuclear copper(II) complex, Cu2(SL2)22·2CH3OH, features two copper centers with different geometries bridged by phenoxo oxygens. acs.org One copper atom is square pyramidal, while the other has a highly distorted octahedral geometry. acs.org Another example is a trinuclear complex, {Cu[Cu(SL2)(Cl)]2}(PF6)2, which was also reported in the same study. acs.org The formation of such polynuclear structures is often influenced by the specific reaction conditions and the nature of the ligands and counter-ions involved.

Coordination Polymers and Extended Structures

When this compound acts as a bridging ligand, it can link metal centers into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers . The structure of these extended networks is highly dependent on the isomer of the aminomethylpyridine used, the metal-to-ligand ratio, the counter-anions, and the solvent.

The reaction of Ag(I) salts with the three isomers of (aminomethyl)pyridine (2-amp, 3-amp, and 4-amp) has been shown to yield a variety of coordination polymers. acs.org For instance, Ag(2-amp)BF4 forms a 1D polymeric cation chain, while Ag(4-amp)BF4·0.75CH3CN generates a 2D chiral network. acs.org The reaction of 3-(aminomethyl)pyridine with Mn(NCS)2 results in the formation of a coordination polymer, [Mn(NCS)2(C6H8N2)2]n, where the 3-(aminomethyl)pyridine ligands connect the Mn(II) cations into layers. iucr.orgiucr.org These layers are further assembled into a 3D network via intermolecular hydrogen bonds. iucr.orgiucr.org

The use of secondary spacer ligands, such as 4,4'-bipyridine, in conjunction with this compound-based ligands can also lead to the formation of new coordination polymers with interesting structural motifs. researchgate.net The structural variability of these coordination polymers makes them attractive for applications in areas such as materials science and catalysis.

Thermodynamic and Kinetic Aspects of Complex Formation

Understanding the thermodynamic and kinetic aspects of the formation of this compound complexes is crucial for predicting their stability and reactivity in solution.

Thermodynamic stability is quantified by the stability constants (log K) of the complexes. Potentiometric and spectrophotometric titrations are common methods for determining these constants. For example, the protonation constants of a ligand based on a 2,6-bis[(N,N-bis(methylene phosphonic acid)aminomethyl]pyridine scaffold and the stability constants of its complexes with Cu(II), Ni(II), Zn(II), and Ga(III) have been determined using potentiometry combined with UV-Vis absorption spectrophotometric titrations. nih.gov The Cu(II) complex exhibited a very high stability constant (logK(CuL) = 22.71), indicating a highly stable complex. nih.gov

The thermodynamics of complex formation between silver(I) and pyridine-containing ligands have been studied in different solvents, revealing the influence of solvation effects on the stability of the complexes. acs.org

Kinetic studies provide information on the rates and mechanisms of complex formation and dissociation. UV-Vis spectroscopy and other techniques can be used to monitor the reaction progress over time. The formation of cupric complexes with a 2,6-bis[(N,N-bis(methylene phosphonic acid)aminomethyl]pyridine ligand was found to be very fast. nih.gov The kinetic parameters of complex formation between pyrene (B120774) derivatives and pyridine have been calculated from changes in absorption and emission spectra, showing that the formation rate constant is influenced by the dielectric constant of the solvent. tubitak.gov.tr

The study of both thermodynamic and kinetic parameters is essential for the design of new metal complexes with specific properties, for example, in the development of metal-based radiopharmaceuticals or catalysts.

Stability Constant Determinations

The stability of metal complexes formed with this compound and related ligands is quantified by their stability constants (or formation constants). These constants are crucial for understanding the strength of the metal-ligand interaction and predicting the behavior of the complex in solution. Various experimental techniques are employed to determine these values, including potentiometric titrations and spectrophotometric methods. researchgate.netnih.gov

Research has shown that the stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the specific structure of the ligand. researchgate.netscirp.org For example, studies on the related ligand 6,6′-bis(aminomethyl)-2,2′-bipyridyl with divalent transition metals demonstrated a specific order of stability. The stepwise stability constants (log K_ML) for the 1:1 ligand-to-metal complexes were determined at 25.0 °C in a 0.100 mol dm⁻³ KCl supporting electrolyte. The stability follows the Irving-Williams series, which is typical for high-spin octahedral complexes of divalent transition metal ions. The values show a significant increase in stability from iron(II) to copper(II). rsc.org

Table 1: Stepwise Stability Constants (log K_ML) for 1:1 Metal Complexes of 6,6′-bis(aminomethyl)-2,2′-bipyridyl rsc.org

| Metal Ion | log K_ML |

|---|---|

| Fe(II) | 8.94 |

| Co(II) | 10.16 |

| Ni(II) | 11.87 |

| Cu(II) | 15.05 |

Note: Data for 6,6′-bis(aminomethyl)-2,2′-bipyridyl, a related tetradentate ligand.

The determination of these constants often involves analyzing spectrophotometric or potentiometric data. researchgate.netresearchgate.net For instance, UV-Vis spectroscopy can monitor the changes in absorbance as a metal ion is titrated with the ligand, allowing for the calculation of formation constants. scirp.org In some cases, advanced computational methods like rank annihilation factor analysis (RAFA) are applied to complex spectrophotometric data to derive these constants. researchgate.net Studies on nickel(II) complexation with 2-(aminomethyl)pyridine have shown that stability constants can be smaller in nonaqueous solvent mixtures compared to aqueous solutions. acs.org

Ligand Exchange Dynamics

Ligand exchange dynamics are fundamental to understanding the reactivity of metal complexes. These processes involve the substitution of one or more ligands in the coordination sphere of the metal center by other ligands. The mechanisms of these reactions can be broadly classified as associative, dissociative, or interchange.

Dissociative Mechanism: In this pathway, a ligand first detaches from the metal complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Large positive activation entropies are often indicative of a dissociative ligand exchange mechanism. nih.gov

Associative Mechanism: This mechanism involves the initial formation of a higher-coordination-number intermediate by the incoming ligand, followed by the departure of the leaving group.

Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the kinetics and mechanisms of ligand exchange in solution. nih.govcore.ac.uk ESI-MS, particularly when coupled with delayed reactant labeling, allows for the quantitative investigation of solution-phase equilibria and the determination of rate constants and activation parameters for ligand dissociation. nih.govcore.ac.uk

For palladium(II) and platinum(II) pincer complexes, which share structural similarities with this compound complexes, ligand exchange is a key reaction. Studies on NNN-pincer palladium(II) complexes show that the ligand framework is relatively rigid, and halide exchange at the fourth coordination site can be rapid. rsc.org The mechanism of exchange in these types of complexes can be complex, sometimes involving solvent participation or the formation of dimeric intermediates. mdpi.com For some platinum(II) complexes, the substitution on a non-leaving pyridine ligand can significantly influence the kinetics of the substitution of a trans-coordinated ligand, a principle relevant to the functionalization of this compound complexes. acs.org

Iv. Catalytic Applications of Bis Aminomethyl Pyridine Metal Complexes

Homogeneous Catalysis using Bis(aminomethyl)pyridine Complexes

This compound-metal complexes have demonstrated remarkable efficacy as homogeneous catalysts in a wide array of organic transformations. The ability to fine-tune the ligand framework, including the pyridine (B92270) backbone and the aminomethyl sidearms, allows for precise control over the catalytic performance of the central metal ion.

Iron and cobalt complexes featuring bis(imino)pyridine ligands, a class of compounds structurally related to bis(aminomethyl)pyridines, have been at the forefront of research in ethylene (B1197577) polymerization and oligomerization since the late 1990s. researchgate.netunam.mx These catalysts, when activated by cocatalysts such as methylaluminoxane (B55162) (MAO), exhibit high activities. researchgate.netacademie-sciences.fr The substituents on the aryl rings of the imino groups play a crucial role in determining the product distribution. researchgate.netmdpi.com Bulky substituents tend to favor polymerization by sterically hindering the β-hydride elimination pathway, which leads to chain termination and the formation of oligomers. mdpi.comnih.govdoaj.org

For instance, iron complexes with less bulky methyl substituents on the aryl rings of the bis(imino)pyridine ligand have been shown to produce polyethylene (B3416737) with multimodal molecular weight distributions and a significant fraction of linear oligomers. doaj.org In contrast, complexes with bulkier tert-butyl groups yield highly linear polyethylene with unimodal distributions. doaj.org The catalytic activity is also influenced by polymerization conditions such as temperature, monomer pressure, and the ratio of aluminum cocatalyst to the iron complex. doaj.org

Beyond iron, cobalt complexes with bis(imino)pyridine ligands are also effective catalysts for alkene isomerization and hydroboration, leading to the selective formation of terminal hydrofunctionalization products. nih.gov

Table 1: Ethylene Polymerization and Oligomerization with Bis(imino)pyridine Iron Catalysts This table is interactive and allows for sorting and filtering of the data.

| Catalyst | Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (g PE/mol(Fe)·h) | Product Characteristics | Reference |

|---|---|---|---|---|---|---|

| 2,6-bis(imino)pyridine-FeCl₂ (methyl sub.) | MAO | 25 | 10 | High | Multimodal PE, linear oligomers | doaj.org |

| 2,6-bis(imino)pyridine-FeCl₂ (t-butyl sub.) | MAO | 25 | 10 | Moderate | Unimodal, highly linear PE | doaj.org |

| (iPrPDI)Fe(CH₂SiMe₃)₂ | [PhMe₂NH][BPh₄] | RT | Ethylene | Active | Higher MW, narrower PDI than MAO-activated | nih.gov |

| 2,6-bis(arylimino)pyridine-Fe (iodo sub.) | MAO | - | - | 4.6 x 10⁷ | Higher MW olefins | researchgate.net |

Ruthenium complexes incorporating this compound and its derivatives are highly efficient catalysts for the transfer hydrogenation of ketones and aldehydes. acs.orggoogle.comnsf.govbohrium.com These reactions typically utilize isopropanol (B130326) as a hydrogen source in the presence of a base. acs.orggoogle.com Ruthenium(II) complexes of the type cis-[RuCl₂(PP)(ampy)] (where PP is a diphosphine and ampy is 2-(aminomethyl)pyridine) can quantitatively reduce a variety of ketones with exceptionally high turnover frequencies (TOFs), reaching up to 400,000 h⁻¹ at 50% conversion. acs.org

Novel ruthenium(II) complexes bearing a 6,6'-bis(aminomethyl)-2,2'-bipyridine ligand have shown improved efficiency in the transfer hydrogenation of a wide range of ketones compared to commercially available catalysts. rsc.org The catalytic cycle is proposed to proceed via an inner-sphere hydride transfer mechanism. rsc.org

Manganese complexes have emerged as a more sustainable and cost-effective alternative for these transformations. researchgate.netrsc.org Manganese(I) pincer complexes with a 2,6-diaminopyridine (B39239) scaffold are highly effective for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.govacs.org These catalysts show excellent functional group tolerance, selectively reducing aldehydes in the presence of ketones, esters, and other reducible groups. nih.govacs.org

Table 2: Transfer Hydrogenation of Carbonyls with this compound-Metal Complexes This table is interactive and allows for sorting and filtering of the data.

| Catalyst | Substrate | H-Source | Base | Temp (°C) | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| cis-[RuCl₂(diphosphine)(ampy)] | Ketones | 2-Propanol | NaOH | RT | Quantitative | up to 400,000 | acs.org |

| [Ru(6,6'-bis(aminomethyl)-2,2'-bipyridine)Cl₂] | Ketones | 2-Propanol | KOtBu | 80 | High | - | rsc.org |

| [Mn(PNP-iPr)(CO)₂(H)] | Aldehydes | H₂ (50 bar) | None | 25 | High | up to 2000 (TON) | nih.govacs.org |

| Mn catalyst with aminomethyl pyridine | Aldehydes/Ketones | 2-Propanol | - | RT - 80 | High | up to 3600 | rsc.org |

The ability of this compound-metal complexes to facilitate oxidation reactions, including the challenging activation of C-H bonds, is an area of growing interest. While specific examples focusing solely on this compound are less common, related pincer complexes demonstrate the potential of this ligand scaffold. For instance, palladium complexes with pyridine-based ligands have been shown to mediate the C-H arylation of pyridine itself. beilstein-journals.org The mechanism often involves the coordination of the pyridine nitrogen to the metal center, followed by C-H activation. beilstein-journals.org

Iron complexes are also capable of mediating C-H activation and other oxidation processes. semanticscholar.org The electronic properties of the ligand play a crucial role in tuning the reactivity of the metal center for these transformations.

Palladium complexes supported by NNN-pincer ligands derived from this compound are effective catalysts for Suzuki-Miyaura cross-coupling reactions. nih.govnih.govsemanticscholar.org These reactions are fundamental for the formation of C-C bonds, particularly in the synthesis of biaryls. Palladium(II) pincer complexes have demonstrated high catalytic activity in the coupling of aryl halides with phenylboronic acid, with some complexes achieving nearly 100% conversion and yield. nih.govnih.gov The reactions can be carried out under relatively mild conditions and show good tolerance to various functional groups. semanticscholar.org

Iron-based catalysts are also being explored for Suzuki-Miyaura cross-coupling as a more economical and environmentally friendly alternative to palladium. nih.govacsgcipr.org Iron(III) complexes with related amine-bis(phenolate) ligands have been shown to catalyze the cross-coupling of Grignard reagents with alkyl halides. acs.org While the direct use of this compound-iron complexes in Suzuki-Miyaura reactions is an emerging area, the versatility of the ligand suggests significant potential.

Table 3: Suzuki-Miyaura Cross-Coupling with this compound-Palladium Complexes This table is interactive and allows for sorting and filtering of the data.

| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Acetonitrile-N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-Bromotoluene | Phenylboronic acid | - | - | - | ~100 | nih.govnih.gov |

| Acetonitrile-N²,N⁶-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidopalladium(II) | 4-Bromotoluene | Phenylboronic acid | - | - | - | ~100 | nih.govnih.gov |

| Cationic Pd(II) NNN pincer complexes | Aryl halides | Arylboronic acids | K₂CO₃ | H₂O/Toluene | 110 | up to 94 | semanticscholar.org |

The introduction of chirality into the this compound ligand framework allows for the synthesis of enantiomerically enriched products through asymmetric catalysis. Chiral ruthenium(II) complexes containing diphosphine and 2-(aminomethyl)pyridine ligands have been successfully employed in the enantioselective transfer hydrogenation of methyl-aryl ketones, achieving enantiomeric excesses (ee) of up to 94%. acs.org

Similarly, chiral pincer complexes of cobalt with a bis(imino)pyridine skeleton have been utilized for the asymmetric hydrogenation of unfunctionalized alkenes, yielding products with up to 98% ee. mdpi.com Dinuclear iridium complexes with axially chiral 2,2'-bis(aminomethyl)-1,1'-binaphthyl ligands have also been explored as catalysts for the asymmetric transfer hydrogenation of acetophenone, achieving moderate enantioselectivity. mdpi.com These examples highlight the potential of this compound-based ligands in controlling the stereochemical outcome of catalytic reactions. google.comnih.gov

Heterogeneous Catalysis and Immobilization Strategies

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant efforts have been directed towards the immobilization of this compound-metal complexes onto solid supports. lp.edu.ua Silica (B1680970) is a commonly used support due to its high surface area and mechanical stability. lp.edu.uascirp.orgmdpi.comresearchgate.net

Bis(imino)pyridine iron complexes have been directly immobilized on silica surfaces for use in heterogeneous ethylene polymerization. lp.edu.ua These supported catalysts, when activated with MAO, demonstrate good activity and can control the morphology of the resulting polyethylene particles. lp.edu.ua Another approach involves the immobilization of α-diimine nickel complexes, which are structurally similar to this compound complexes, into the interlayer spaces of clay minerals like fluorotetrasilicic mica. scirp.org This method provides highly active heterogeneous catalysts for ethylene polymerization and oligomerization. scirp.org

Molybdenum(VI) complexes have also been immobilized on SBA-15, a mesoporous silica, through functionalization with 2-(aminomethyl)pyridine-derived ligands for use in olefin epoxidation reactions. mdpi.com Dendrimer-based heterogeneous catalysts have also been developed by stabilizing metal nanoparticles with dendrons functionalized with 4-(aminomethyl)pyridine. mdpi.com These immobilization strategies not only facilitate catalyst recovery but can also influence the catalyst's activity and selectivity.

Supported Catalysts and Nanoparticle Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for enhancing catalyst stability, recovery, and reusability, thereby improving the economic and environmental viability of chemical processes. This compound and its derivatives have been successfully employed as ligands in the development of such heterogeneous systems.

One approach involves anchoring the ligand or its metal complex onto a solid carrier. For instance, molybdenum(VI) complexes with 2-(aminomethyl)pyridine have been immobilized on supports like polystyrene and polybenzimidazole to create stable, long-lived catalysts for olefin epoxidation. mdpi.com Similarly, SBA-15, a mesoporous silica material, has been functionalized with (hydroxypropyl)-2-aminomethyl pyridine ligands, which then act as excellent chelating agents to immobilize dioxomolybdenum species. mdpi.com These supported catalysts demonstrate high reaction rates and selectivity in the epoxidation of alkenes like 1-octene. mdpi.com

The table below summarizes examples of this compound-based supported and nanoparticle catalysts.

Mechanistic Investigations of Catalytic Processes

Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For this compound-metal complexes, mechanistic studies often combine spectroscopic techniques to observe intermediates and computational modeling to map out potential energy landscapes of the reaction.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic methods are powerful tools for identifying and characterizing the transient species that form during a catalytic reaction. In the context of catalysts based on this compound and related ligands, various spectroscopic techniques have provided crucial insights.

UV-Vis absorption spectroscopy has been used to study the complexation of Ni²⁺ with 2-(aminomethyl)pyridine (ampy) and to determine the structure and species distribution of cobalt(II) complexes with related ligands in solution. researchgate.net For ruthenium(II) complexes featuring ampy-based ligands, NMR spectroscopy is essential for characterization and for inferring the stereochemistry of the resulting complexes. acs.org For example, in cis-RuCl₂(PP)(ampy) complexes, where PP is a chiral diphosphine, NMR data confirmed that the complexes were formed stereoselectively. acs.org

In more complex mechanistic studies, in situ IR spectroscopy has been employed to monitor the concentrations of ruthenium species and organic substrates throughout hydrogenation reactions. acs.org For cobalt complexes involved in the hydrogen evolution reaction (HER), the spectroscopic characterization of a cobalt(III)-hydride derivative provided key evidence for an unusual bimolecular homolytic mechanism. researchgate.net A combination of magnetochemistry, X-ray diffraction, Mössbauer spectroscopy, and computational studies on bis(imino)pyridine iron complexes (a related pincer system) established the electronic structure of key metallacyclic intermediates, revealing that the ligand itself is redox-active and participates directly in the catalytic cycle. nih.gov

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating catalytic mechanisms. These studies provide detailed energy profiles of reaction pathways, helping to identify rate-determining steps and rationalize experimental observations.

For catalysts containing pyridine-based ligands, DFT calculations have been used to design and prioritize potential bifunctional catalysts before their synthesis. marquette.edu By calculating the free energy changes for key catalytic steps, researchers can screen potential catalyst structures. marquette.edu For example, DFT was used to evaluate the C-C bond-forming step in the addition of ketones to unactivated alkenes, leading to the selection of a promising pyridyl-oxazoline metal catalyst scaffold. marquette.edu

In studies of related bis(imino)pyridine ligand systems, DFT calculations have provided deep mechanistic insights. For the dehydrogenation of formic acid catalyzed by an aluminum hydride complex, DFT calculations mapped out a two-stage mechanism involving catalyst activation and the catalytic cycle itself. science.gov Similarly, for CO₂ capture by aluminum complexes with 2-(methylamino)pyridine (B147262) ligands, DFT was used to explore the thermodynamics and activation free energies of different CO₂ insertion pathways, helping to explain the observed products. nih.gov These computational studies, often performed in synergy with experimental work, are crucial for understanding the intricate details of how these pincer-type catalysts function at a molecular level. researchgate.netnih.gov

Ligand Structure-Activity Relationships in Catalysis

The catalytic performance of a metal complex can be finely tuned by systematically modifying the steric and electronic properties of its ligands. Such structure-activity relationship (SAR) studies are crucial for the rational design of improved catalysts.

For ruthenium(II) complexes with 2-(aminomethyl)pyridine (ampy) ligands used in transfer hydrogenation, the electronic properties of the ampy ligand have been systematically varied. nsf.gov By introducing electron-donating (-OMe) or electron-withdrawing (-Cl) groups at the 4-position of the pyridine ring, researchers studied the effect on catalytic activity. While subtle changes in the rate of catalysis were observed, suggesting that more electron-rich metal centers lead to higher turnover frequencies, the electronic modifications did not significantly impact the rate of isomerization of the complex itself. nsf.gov

In a broader context of pyridine-based ligands, SAR studies are common. For bis(imino)pyridine iron catalysts, it was found that more electron-donating chelates with smaller aryl substituents generally produce more active hydrogenation catalysts. acs.org For bis(oxazolinyl)pyridine (Pybox) ligands, it was demonstrated that electron-deficient ligands improved enantioselectivity in asymmetric Diels-Alder reactions. liv.ac.uk The introduction of trifluoromethyl groups into bis(pyridin-2-yl)amine ligands is another strategy to modulate the electronic properties, solubility, and conformation of the resulting metal complexes. mdpi.com These studies highlight a general principle: the electronic nature of the pyridine-based ligand is a key parameter that can be adjusted to optimize catalytic efficiency and selectivity. acs.orgrsc.orgdiva-portal.org

The table below provides examples of how ligand modifications affect catalytic outcomes in systems with (or related to) this compound.

V. Materials Science and Supramolecular Chemistry Involving Bis Aminomethyl Pyridine

Incorporation into Functional Materials and Polymers

The presence of two reactive primary amine groups allows bis(aminomethyl)pyridine to be integrated into polymeric structures and hybrid materials, imparting specific chemical and physical properties.

While direct literature on the use of this compound in large-scale industrial polymerization is not extensively available, its structure as an aromatic diamine suggests its potential role as a monomer in the synthesis of polyamides and as a curing agent for epoxy resins.

Polyamide Synthesis: Aromatic diamines are fundamental monomers in the synthesis of aramides (aromatic polyamides), which are known for their high thermal stability and mechanical strength. The general reaction involves the condensation of a diamine with a diacid chloride. nih.govacs.org In a hypothetical polycondensation reaction, this compound could react with an aromatic diacid chloride, such as terephthaloyl chloride, to form a polyamide with pyridine (B92270) moieties embedded in the polymer backbone. This incorporation could influence the polymer's solubility, thermal properties, and coordination capabilities. The synthesis of soluble and transparent wholly aromatic polyamides has been demonstrated using unsymmetrical diamine monomers, highlighting the impact of monomer structure on polymer properties. iucr.org

Epoxy Resin Curing: Aliphatic and aromatic diamines are widely used as curing agents (hardeners) for epoxy resins. acs.orgevonik.compcimag.comnih.govyoutube.com The primary amine groups of the diamine react with the epoxide groups of the resin, leading to the formation of a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, thermosetting polymer. The structure of the diamine, including its rigidity and the basicity of the amine groups, significantly influences the curing kinetics and the final properties of the epoxy material, such as its glass transition temperature, mechanical strength, and chemical resistance. scilit.comacs.orgacs.orgrsc.org this compound, with its two primary amine groups, can be expected to function as an effective cross-linking agent, with the pyridine ring potentially influencing the thermal and adhesive properties of the cured epoxy.

Table 1: Potential Polymerization and Cross-linking Applications of this compound Based on Analogous Diamine Chemistry

| Application | Analogous Monomer/Agent | Resulting Polymer/Material | Key Properties Influenced by Diamine |

| Polyamide Synthesis | Aromatic Diamines (e.g., m-phenylenediamine) | Aromatic Polyamides (Aramids) | Thermal stability, mechanical strength, solubility |

| Epoxy Resin Curing | Aliphatic/Aromatic Diamines (e.g., 1,6-hexanediamine) | Cross-linked Epoxy Thermoset | Hardness, glass transition temperature, chemical resistance |

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. The amine functionalities of this compound make it suitable for incorporation into such materials, particularly those based on silica (B1680970).

Amine-functionalized silica materials are commonly synthesized via the sol-gel process, where an aminosilane (B1250345) is co-condensed with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) or grafted onto a pre-formed silica support. acs.orgnanomicronspheres.comresearchgate.netmq.edu.auuctm.edu This results in a silica network with covalently attached amine groups. These hybrid materials have found applications in catalysis, adsorption (e.g., for CO2 capture), and as platforms for further functionalization. acs.orgresearchgate.netmq.edu.au

This compound can be envisioned to functionalize silica surfaces, creating a hybrid material with accessible pyridine and amine sites. This could be achieved by first reacting this compound with a coupling agent, such as an epoxy-functionalized silane, and then incorporating this product into a silica matrix. Such materials could exhibit interesting properties for metal ion adsorption or catalysis, leveraging the coordinating ability of both the pyridine nitrogen and the amine groups. The synthesis of amine-functionalized mesoporous silica has been shown to enhance CO2 adsorption capabilities. scilit.com

Furthermore, the functionalization of metal oxide nanoparticles with organic ligands is a strategy to control their size, stability, and surface chemistry for applications in catalysis, sensing, and biomedicine. mdpi.com The coordinating nature of this compound makes it a potential ligand for stabilizing metal oxide nanoparticles.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand, connecting metal centers through its pyridine and/or amine nitrogen atoms, makes it a valuable component in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.govmdpi.commdpi.com

The synthesis of CPs and MOFs typically involves the self-assembly of metal ions or clusters with organic ligands under solvothermal or hydrothermal conditions. In the case of this compound, its isomers (e.g., 2,6-bis(aminomethyl)pyridine, 3,5-bis(aminomethyl)pyridine) can act as linkers, connecting metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

For instance, the reaction of Mn(NCS)2 with 3-(aminomethyl)pyridine (B1677787) results in the formation of a 2D layered coordination polymer, [Mn(NCS)2(C6H8N2)2]n. acs.org In this structure, the 3-(aminomethyl)pyridine ligands bridge the manganese(II) cations. Similarly, a cobalt(II) thiocyanate (B1210189) compound with 3-(aminomethyl)pyridine forms a layered structure where the Co(II) cations are linked by the organic ligand. nih.gov The choice of metal ion and the isomeric form of the this compound ligand play a crucial role in determining the final architecture of the framework.

The coordination geometry of the metal ion and the connectivity of the this compound ligand dictate the topology of the resulting coordination polymer. This compound can adopt various coordination modes. It can act as a bidentate chelating ligand to a single metal center through both the pyridine and one aminomethyl nitrogen, or it can act as a bridging ligand connecting two different metal centers.

Table 2: Examples of Coordination Polymers with Aminomethylpyridine Ligands

| Compound | Metal Ion | Ligand Isomer | Dimensionality | Key Structural Features | Reference |

| [Mn(NCS)2(C6H8N2)2]n | Mn(II) | 3-(aminomethyl)pyridine | 2D Layers | Bridging ligands form layers; 3D network via H-bonding. | iucr.orgacs.org |

| [Co(NCS)2(C6H8N2)2]n | Co(II) | 3-(aminomethyl)pyridine | 2D Layers | Bridging ligands link Co(II) centers into layers. | nih.govnih.gov |

| Zn(NCS)2[3-(aminomethyl)pyridine] | Zn(II) | 3-(aminomethyl)pyridine | 0D Dimers | Two ligands bridge two Zn(II) centers to form discrete dimers. | nih.govacs.orgnih.gov |

| Cd(NCS)2[3-(aminomethyl)pyridine] | Cd(II) | 3-(aminomethyl)pyridine | 2D Layers | Ligands connect Cd(II)-thiocyanate chains into layers. | nih.govacs.orgnih.gov |

Supramolecular Assembly and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org this compound, with its hydrogen bond donors (amine groups) and acceptors (pyridine nitrogen), is well-suited for constructing supramolecular assemblies. rsc.orgmdpi.comrsc.orgnih.gov

The formation of host-guest complexes, where a larger "host" molecule encapsulates a smaller "guest" molecule, is a central concept in supramolecular chemistry. wikipedia.orgnih.govmdpi.comnih.gov The pyridine ring of this compound can participate in π-π stacking interactions, while the aminomethyl groups can form hydrogen bonds, both of which are key interactions in host-guest recognition. nih.govacs.org

While specific host-guest systems exclusively featuring this compound as the host are not extensively documented, its structural motifs are present in more complex supramolecular structures. For example, pyridine-amide based ligands are used to construct discrete molecular assemblies with various topologies. rsc.org The principles of molecular recognition, driven by factors like size, shape, and electronic complementarity, would govern the potential interactions of this compound with various guest molecules. The pyridine moiety can interact with electron-deficient aromatic guests, while the aminomethyl groups can bind to anionic or hydrogen-bond accepting species. The combination of these interactions could lead to the formation of selective host-guest complexes. The adsorption of pyridine over amino-functionalized metal-organic frameworks has been studied, highlighting the interplay of hydrogen bonding and base-base repulsion. researchgate.net

Self-Assembly Driven by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of molecules into well-defined architectures is a cornerstone of supramolecular chemistry. In the case of this compound and its derivatives, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the formation of these ordered structures.